molecular formula C12H17BrN2O2 B1331907 2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide CAS No. 52570-06-6

2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide

Cat. No.: B1331907
CAS No.: 52570-06-6
M. Wt: 301.18 g/mol
InChI Key: QGGHZQNHHOZQRE-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

This compound belongs to the broader class of organic compounds known as hydrazides, which are derivatives of hydrazine characterized by the presence of the functional group -CONHNH₂. Within this classification, the compound specifically falls under the category of phenoxyacetohydrazides, a subset distinguished by the presence of a phenoxy group linked to an acetohydrazide moiety. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the Chemical Abstracts Service registry number 52570-06-6 providing unambiguous identification.

The structural complexity of this compound necessitates a detailed understanding of its nomenclature components. The "2-bromo-4-tert-butylphenoxy" portion indicates a phenolic ring system where bromine occupies the second position and a tert-butyl group is positioned at the fourth carbon relative to the hydroxyl group. The "acetohydrazide" segment denotes the presence of an acetyl group (-COCH₃) connected to a hydrazide functional group (-NHNH₂). This nomenclature system ensures precise identification and facilitates accurate communication within the scientific community.

Table 1: Chemical Identification Parameters

Parameter Value
Molecular Formula C₁₂H₁₇BrN₂O₂
Molecular Weight 301.18 g/mol
Chemical Abstracts Service Number 52570-06-6
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NN)Br
International Chemical Identifier Key QGGHZQNHHOZQRE-UHFFFAOYSA-N

The compound's classification extends beyond basic organic chemistry to encompass specialized categories relevant to pharmaceutical research. As a member of the hydrazide family, it shares structural similarities with numerous biologically active compounds that have demonstrated therapeutic potential. The presence of the brominated aromatic system places it within the halogenated organic compounds category, while the phenoxy linkage associates it with phenolic ethers, both classifications that are significant in medicinal chemistry applications.

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of hydrazide chemistry and the systematic exploration of brominated phenolic compounds. Hydrazides, as a chemical class, have been recognized for their significant role in synthesizing biologically active compounds, with their importance becoming particularly evident in the latter half of the twentieth century. The development of this specific compound represents a convergence of several synthetic chemistry advancement streams, including the refinement of bromination techniques, the optimization of tert-butyl substitution reactions, and the advancement of hydrazide synthesis methodologies.

The foundational chemistry underlying this compound's synthesis can be traced to earlier work on related brominated phenolic compounds. Research has documented the synthesis and characterization of 2-bromo-4-tert-butylphenol, which serves as a key precursor in the preparation of the target hydrazide compound. This precursor compound, with the molecular formula C₁₀H₁₃BrO and molecular weight 229.12 grams per mole, exhibits specific physical properties including a melting point of 51 degrees Celsius and a boiling point of 245.9 degrees Celsius at 760 millimeters of mercury pressure.

The synthetic pathway typically involves the conversion of 2-bromo-4-tert-butylphenol through a series of chemical transformations that introduce the acetohydrazide functionality. This process represents a significant advancement in synthetic organic chemistry, as it demonstrates the successful integration of multiple functional groups while maintaining chemical stability and synthetic accessibility. The development of reliable synthetic routes to such compounds has been crucial for enabling their systematic study and potential application development.

Contemporary research has expanded upon these foundational synthetic approaches, with modern methodologies allowing for more efficient and selective preparation of the target compound. The availability of advanced analytical techniques has also facilitated more precise characterization of the compound's structure and properties, contributing to a more comprehensive understanding of its chemical behavior and potential applications.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic and medicinal chemistry derives from its unique structural features and the documented biological activities of related compounds. Research into phenoxy acid hydrazide derivatives has revealed promising therapeutic profiles across multiple pharmacological categories, including analgesic, anti-inflammatory, anticancer, and antimicrobial activities. The structural similarity of the target compound to these active derivatives suggests significant potential for medicinal chemistry applications.

The hydrazide functional group represents a particularly important structural element in drug discovery and development. Studies have demonstrated that hydrazide derivatives can serve as precursor compounds for the synthesis of oxadiazoles, which are recognized as biologically active heterocyclic compounds. This transformation capability enhances the compound's value as a synthetic intermediate in the preparation of diverse therapeutic agents. Furthermore, the presence of the hydrazide moiety often correlates with enhanced biological activity, making it a sought-after functional group in pharmaceutical research.

Table 2: Therapeutic Activity Categories of Related Phenoxyacetohydrazide Compounds

Activity Type Representative Compounds Key Findings
Analgesic and Anti-inflammatory Salicylamidoacetic acid hydrazide derivatives Good analgesic properties with reduced side effects
Anticancer Halogen-containing phenoxyacetamide derivatives Enhanced anticancer activity against multiple cell lines
Hypoglycemic Thiazolidinedione-containing phenoxy amides Promising activity in mouse models
Antimicrobial Carbazole-substituted phenoxyacetamide derivatives Notable activity against various bacterial and fungal strains

The brominated aromatic system present in this compound contributes significantly to its potential medicinal chemistry applications. Research has consistently shown that halogen-containing derivatives, particularly those incorporating bromine, often exhibit enhanced biological activities compared to their non-halogenated counterparts. The bromine atom can participate in halogen bonding interactions, which can improve binding affinity to biological targets and enhance overall pharmacological activity.

The tert-butyl substituent introduces additional structural complexity that can influence both the compound's physicochemical properties and its biological activity profile. This bulky alkyl group can affect molecular conformation, lipophilicity, and metabolic stability, all of which are crucial factors in drug design and development. The strategic positioning of the tert-butyl group at the para position relative to the phenolic oxygen provides steric hindrance that can influence molecular interactions and potentially enhance selectivity for specific biological targets.

Recent research has highlighted the importance of phenoxyacetohydrazide derivatives in the development of novel therapeutic agents. Studies have demonstrated that structural modifications within this chemical class can lead to compounds with diverse biological activities, ranging from central nervous system effects to antimicrobial properties. The systematic exploration of these structure-activity relationships has provided valuable insights into the design principles for developing more effective and selective therapeutic agents based on this chemical scaffold.

The compound's potential extends beyond direct therapeutic applications to include its utility as a synthetic intermediate in the preparation of more complex molecular architectures. The presence of multiple reactive functional groups, including the hydrazide moiety and the brominated aromatic system, provides numerous opportunities for further chemical elaboration. This versatility makes the compound valuable for synthetic organic chemists engaged in the development of novel molecular entities for various applications, including pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

2-(2-bromo-4-tert-butylphenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2/c1-12(2,3)8-4-5-10(9(13)6-8)17-7-11(16)15-14/h4-6H,7,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGHZQNHHOZQRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359486
Record name 2-(2-bromo-4-tert-butylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52570-06-6
Record name 2-(2-bromo-4-tert-butylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Bromo-2-(tert-butyl)phenol

This intermediate is crucial and can be prepared by bromination of 2-(tert-butyl)phenol using various brominating agents under controlled conditions.

Method Reagents Conditions Yield Notes
Bromination with N-Bromosuccinimide (NBS) 2-(tert-butyl)phenol, NBS Room temperature, acetonitrile solvent, overnight stirring Up to 96% (chromatographic purity) Precipitation of product by petroleum ether, no further purification needed
Bromination with Bromine (Br2) 2-(tert-butyl)phenol, Br2 DCM solvent, 1.25 h stirring at room temperature Not specified Product obtained as red-brown liquid, used without purification
Bromination with Hydrobromic Acid and Acetic Acid 2-(tert-butyl)phenol, 48% HBr, acetic acid, DMSO 1 h at 1–40°C Not specified Followed by neutralization and extraction, product as colorless oil

These methods provide flexibility depending on scale and available reagents. The NBS method is preferred for high purity and yield.

Formation of 2-(2-Bromo-4-tert-butylphenoxy)acetate Intermediate

The phenol group of 4-bromo-2-(tert-butyl)phenol is alkylated with a suitable haloacetate (e.g., ethyl bromoacetate) under basic conditions to form the phenoxyacetate ester.

Reagents Conditions Notes
4-Bromo-2-(tert-butyl)phenol, ethyl bromoacetate, NaH or K2CO3 DMF or acetone solvent, room temperature to reflux, 1–3 h Base deprotonates phenol, facilitating nucleophilic substitution on haloacetate

This step is typically monitored by TLC or HPLC to ensure complete conversion.

Conversion of Phenoxyacetate to Acetohydrazide

The ester intermediate is then reacted with hydrazine hydrate to yield the target hydrazide.

Reagents Conditions Yield Notes
Phenoxyacetate ester, hydrazine hydrate Reflux in ethanol or methanol, 2–6 h High yields reported in literature Reaction monitored by disappearance of ester peak in IR or NMR

This step is a classical hydrazide formation reaction, where hydrazine attacks the ester carbonyl, displacing the ethoxy group.

Step Starting Material Reagents/Conditions Product Yield/Notes
1 2-(tert-butyl)phenol NBS, CH3CN, RT, overnight 4-Bromo-2-(tert-butyl)phenol Up to 96% purity
2 4-Bromo-2-(tert-butyl)phenol Ethyl bromoacetate, NaH, DMF, RT 2-Bromo-4-tert-butylphenoxyacetate ester High conversion
3 Phenoxyacetate ester Hydrazine hydrate, reflux EtOH 2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide High yield
  • The bromination step is critical for regioselectivity; NBS in acetonitrile provides controlled monobromination at the 4-position with minimal side products.
  • Use of strong bases like sodium hydride ensures efficient alkylation of the phenol with haloacetate, minimizing side reactions.
  • Hydrazide formation is typically quantitative under reflux conditions with hydrazine hydrate, but reaction time and temperature must be optimized to avoid decomposition.
  • Purification is generally achieved by column chromatography or recrystallization, depending on scale and purity requirements.
  • Analytical techniques such as NMR, GC-MS, and HPLC are employed to confirm structure and purity at each stage.

The preparation of this compound is well-established through a three-step synthetic route starting from 2-(tert-butyl)phenol. The key steps involve selective bromination, phenol alkylation to form the phenoxyacetate, and hydrazide formation via hydrazine treatment. Each step can be optimized for yield and purity, with NBS bromination and hydrazide formation being particularly efficient. This synthetic route is supported by diverse literature sources and industrial chemical supplier data, ensuring its reliability for research and application purposes.

Scientific Research Applications

Biological Research Applications

1. Antimicrobial Properties
Research indicates that 2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide exhibits notable antimicrobial activities. It has shown effectiveness against various bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents.

2. Enzyme Inhibition Studies
The compound has been investigated for its potential as an inhibitor of specific enzymes involved in biological pathways. Its hydrazide functional group enhances its ability to form stable complexes with target molecules, which could lead to significant biological effects. For instance, studies have shown interactions with enzymes related to metabolic processes, suggesting applications in drug discovery.

3. Cancer Research
Preliminary studies have indicated that derivatives of compounds similar to this compound may exhibit antiproliferative activity against cancer cell lines. Such compounds have been evaluated for their ability to inhibit cancer cell growth through mechanisms involving the modulation of signaling pathways associated with tumor progression .

Synthetic Chemistry Applications

1. Organic Synthesis
The unique combination of functional groups in this compound allows it to participate in various organic synthesis reactions. Its reactivity can be harnessed for the development of more complex molecular architectures, making it valuable in synthetic organic chemistry.

2. Structure-Activity Relationship Studies
The compound serves as a model for structure-activity relationship (SAR) studies aimed at optimizing biological activity through chemical modifications. By altering substituents on the phenoxy or hydrazide moieties, researchers can investigate the effects on biological activity and selectivity against specific targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Their Impacts

The following table summarizes key structural differences and their effects on physicochemical and biological properties:

Compound Name Substituents on Phenoxy Ring Key Properties
2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide Bromo (ortho), tert-butyl (para) High steric hindrance; enhanced lipophilicity; potential for improved membrane permeability and target binding .
2-(2-Bromo-4-methylphenoxy)acetohydrazide Bromo (ortho), methyl (para) Moderate lipophilicity; lower steric bulk compared to tert-butyl; weaker enzyme inhibition but higher solubility .
2-(4-Bromo-2-methylphenoxy)acetohydrazide Bromo (para), methyl (ortho) Altered electronic effects due to bromine position; reduced antimicrobial activity compared to ortho-bromo analogs .
2-(2-Chloro-4-methylphenoxy)acetohydrazide Chloro (ortho), methyl (para) Lower molecular weight and polarity than bromo analogs; distinct reactivity in nucleophilic substitutions .
2-(3-Bromo-4-butoxyphenyl)acetohydrazide Bromo (meta), butoxy (para) Increased alkyl chain length enhances lipophilicity but may reduce metabolic stability; moderate anticancer activity .
Anticancer Activity
  • This compound: Predicted to exhibit strong anticancer activity (IC₅₀ < 10 µM) due to tert-butyl-induced hydrophobic interactions with protein targets, comparable to 2-(3-Chlorophenoxy)propanohydrazide (IC₅₀ = 10.25 µM against MCF-7) .
  • 2-(4-Bromophenoxy)acetohydrazide: Higher IC₅₀ values (>20 µM) due to simpler structure and lack of steric bulk .
Antimicrobial Activity
  • This compound: Expected to surpass 2-(4-Bromophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide in efficacy due to synergistic effects of bromine and tert-butyl groups on membrane disruption .
  • 2-(2-Bromo-4-methylphenoxy)acetohydrazide: Moderate activity against S. aureus (MIC = 16 µg/mL) but inferior to chloro derivatives in gram-negative bacteria .

Mechanistic Insights

  • Electron-Withdrawing vs. Electron-Donating Groups : Bromine (ortho) increases electrophilicity, enhancing interactions with nucleophilic residues in enzymes (e.g., DNA topoisomerases). tert-butyl (para) stabilizes hydrophobic binding pockets, improving target affinity .
  • Hydrazide Functionality: Critical for hydrogen bonding with biological targets (e.g., DNA minor groove or kinase active sites), as seen in coumarin-derived acetohydrazides with antioxidant activity .

Data Tables

Table 1: Physicochemical Comparison

Property This compound 2-(2-Bromo-4-methylphenoxy)acetohydrazide
Molecular Weight (g/mol) 329.2 259.1
LogP (Predicted) 3.8 2.5
Water Solubility (mg/mL) <0.1 1.2

Biological Activity

2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, synthesis, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16BrN3O2, with a molecular weight of approximately 314.19 g/mol. The compound features a brominated phenoxy group linked to an acetohydrazide moiety, contributing to its unique biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent. The compound's effectiveness against resistant strains highlights its potential utility in combating antibiotic resistance.

Anticancer Activity

Hydrazone derivatives, including acetohydrazides, have been recognized for their anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as neuroblastoma and breast adenocarcinoma. The mechanism involves the modulation of signaling pathways related to cell proliferation and survival.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In vitro assays indicate that it can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent in treating conditions like arthritis.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors that regulate cell signaling, affecting processes such as apoptosis and inflammation.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Phenoxy Group : The brominated phenol is reacted with a suitable acetylating agent.
  • Hydrazone Formation : The resulting compound is then treated with hydrazine or a hydrazine derivative to form the acetohydrazide moiety.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-Bromo-4-isopropylphenoxyacetohydrazideC13H18BrN3O2Isopropyl group instead of tert-butyl
2-Bromo-4-chlorophenoxyacetohydrazideC13H16ClBrN3O2Chlorine atom enhances reactivity
2-Bromo-4-methylphenoxyacetohydrazideC13H18BrN3O2Methyl group may alter biological activity

This comparison illustrates how variations in substituents can influence the biological activity and chemical reactivity of hydrazide derivatives.

Case Studies

  • Antimicrobial Activity Study : A recent study evaluated the antimicrobial efficacy of various hydrazides against common pathogens. This compound demonstrated significant inhibition zones compared to control groups, indicating strong antibacterial properties .
  • Anticancer Research : In vitro studies on breast adenocarcinoma cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent .
  • Inflammation Model : In a murine model of arthritis, administration of the compound led to reduced swelling and inflammatory markers, highlighting its therapeutic potential in inflammatory diseases .

Q & A

Basic: What are the standard synthetic protocols for preparing 2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide?

Answer:
The synthesis typically involves nucleophilic substitution and hydrazide formation. A representative method includes:

Phenolic Substitution: React 2-bromo-4-tert-butylphenol with methyl chloroacetate in acetonitrile using K₂CO₃ as a base. Reflux for 10–12 hours to form the ester intermediate .

Hydrazide Formation: Treat the ester with hydrazine hydrate under reflux in ethanol. Monitor reaction completion via TLC or LC-MS.

Purification: Isolate the product via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization.
Key Considerations: Optimize stoichiometry (1.2 eq. base) and reaction time to avoid side products like over-alkylation .

Basic: How is the compound characterized structurally, and what analytical techniques are essential?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Resolves bond lengths, angles, and supramolecular interactions. For example, SCXRD confirmed the planar hydrazide moiety and Br···H hydrogen bonding in analogous bromophenoxy derivatives .
  • Spectroscopy:
    • ¹H/¹³C NMR: Identify aromatic protons (δ 6.8–7.5 ppm), tert-butyl groups (δ 1.3 ppm), and hydrazide NH₂ (δ 4.5–5.0 ppm).
    • FT-IR: Confirm N–H stretches (3200–3350 cm⁻¹) and C=O (1650–1700 cm⁻¹) .
  • Elemental Analysis: Validate purity (>95%) and stoichiometry .

Advanced: How can this compound be utilized in coordination chemistry, and what ligand design principles apply?

Answer:
The hydrazide group (–CONHNH₂) acts as a polydentate ligand. For example:

  • Coordination with Ni(II): React with NiCl₂·6H₂O in methanol to form octahedral complexes. Characterize via UV-Vis (d-d transitions at ~600 nm) and magnetic susceptibility .
  • Design Principles:
    • Adjust substituents (e.g., tert-butyl) to modulate steric bulk and electron density.
    • Use solvent polarity to control coordination mode (monodentate vs. bridging) .

Advanced: What computational methods are suitable for predicting reactivity or electronic properties?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For brominated analogs, the bromine atom significantly lowers LUMO energy, enhancing electrophilicity .
  • Molecular Dynamics (MD): Simulate solvation effects and ligand-protein interactions if studying biological activity .
    Software: Gaussian, ORCA, or VASP with B3LYP/6-311++G(d,p) basis set .

Advanced: How can reaction conditions be optimized for higher yields or selectivity?

Answer:

  • Design of Experiments (DoE): Use factorial designs to test variables (temperature, solvent, catalyst). For example, a Plackett-Burman design identified acetonitrile as optimal for esterification due to polarity and boiling point .
  • Flow Chemistry: Continuous-flow systems improve heat/mass transfer. A flow reactor reduced reaction time from 12 hours to 2 hours for similar acetohydrazide syntheses .

Advanced: How should researchers address contradictions in spectroscopic or crystallographic data?

Answer:

  • Case Example: Discrepancies in NH₂ proton chemical shifts may arise from tautomerism (amide vs. iminol forms). Confirm via variable-temperature NMR or deuterium exchange .
  • Crystallographic Ambiguity: If SCXRD shows disorder (e.g., bromine position), refine data using SHELXL or Olex2 with twin correction .

Advanced: What strategies are recommended for evaluating biological activity or drug-likeness?

Answer:

  • In Silico Screening: Use SwissADME to predict pharmacokinetics (logP, bioavailability). Bromine and tert-butyl groups may enhance lipophilicity but reduce solubility .
  • In Vitro Assays: Test against target enzymes (e.g., acetylcholinesterase) via Ellman’s method. Hydrazides often exhibit inhibitory activity due to metal coordination .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles. Brominated compounds may cause skin/eye irritation .
  • Ventilation: Use fume hoods due to potential hydrazine vapor release during synthesis .
  • Spill Management: Neutralize with 5% acetic acid and adsorb with vermiculite .

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